molecular formula C8H13NO4 B1596591 Ethyl 2-acetamido-3-oxobutanoate CAS No. 5431-93-6

Ethyl 2-acetamido-3-oxobutanoate

Cat. No.: B1596591
CAS No.: 5431-93-6
M. Wt: 187.19 g/mol
InChI Key: YUXXFBQECDBUIB-UHFFFAOYSA-N
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Description

Ethyl 2-acetamido-3-oxobutanoate is an organic compound with the molecular formula C8H13NO4. It is a derivative of ethyl acetoacetate and is characterized by the presence of an acetamido group attached to the second carbon of the 3-oxobutanoate moiety. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Ethyl 2-acetamido-3-oxobutanoate has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Ethyl 2-acetamido-3-oxobutanoate is a chemical compound that primarily targets enzymes involved in carbonyl alpha-substitution reactions . These enzymes play a crucial role in various biochemical processes, including the synthesis of complex molecules and metabolic pathways.

Mode of Action

The compound interacts with its targets through a process known as alkylation of enolate ions . This involves the formation of a new carbon-carbon bond, joining two smaller pieces into one larger molecule . The alkylation occurs when the nucleophilic enolate ion reacts with an electrophilic alkyl halide in an SN2 reaction, displacing the leaving group by backside attack .

Biochemical Pathways

The affected biochemical pathway is the carbonyl alpha-substitution reactions . This pathway is essential for the synthesis of a wide variety of organic compounds. The downstream effects include the formation of new organic compounds, which can be used in various biological processes.

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of this compound’s action involve the formation of new organic compounds through the alkylation of enolate ions . These new compounds can participate in various biological processes, contributing to the overall functioning of the organism.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the rate and efficiency of the alkylation process . .

Future Directions

Ethyl 2-acetamido-3-oxobutanoate has potential applications in various fields due to its ability to undergo a variety of chemical reactions . It can be used as a building block in organic synthesis, making it a valuable tool for researchers and chemists .

Biochemical Analysis

Biochemical Properties

Ethyl 2-acetamido-3-oxobutanoate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as acetyltransferases and dehydrogenases, facilitating the transfer of acetyl groups and the oxidation-reduction reactions, respectively . These interactions are crucial for the compound’s involvement in metabolic pathways and its ability to modulate biochemical processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key signaling molecules, leading to alterations in cellular responses and functions . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of specific genes involved in metabolic and signaling pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to active sites of enzymes, either inhibiting or activating their catalytic functions . This binding can lead to conformational changes in the enzymes, affecting their activity and, consequently, the biochemical pathways they regulate. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and improve cellular function. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range, beyond which toxicity occurs.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the tricarboxylic acid (TCA) cycle and amino acid metabolism. It interacts with enzymes such as acetyltransferases and dehydrogenases, facilitating the transfer of acetyl groups and the oxidation-reduction reactions, respectively . These interactions are crucial for the compound’s involvement in metabolic pathways and its ability to modulate biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, influencing its activity and function . The transport and distribution of this compound are essential for its role in biochemical processes and its effects on cellular function.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function are affected by its localization, as it interacts with different biomolecules and participates in various biochemical processes within these compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-acetamido-3-oxobutanoate can be synthesized through the alkylation of ethyl acetoacetate. The process involves the formation of an enolate ion from ethyl acetoacetate using a strong base such as sodium ethoxide. The enolate ion then undergoes nucleophilic substitution with an appropriate alkyl halide to form the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction is carried out under controlled temperature and pressure, with continuous monitoring of the reaction progress. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetamido-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Comparison with Similar Compounds

Ethyl 2-acetamido-3-oxobutanoate can be compared with other similar compounds such as ethyl acetoacetate and diethyl malonate:

Similar Compounds

Properties

IUPAC Name

ethyl 2-acetamido-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-4-13-8(12)7(5(2)10)9-6(3)11/h7H,4H2,1-3H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXXFBQECDBUIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50279668
Record name ethyl 2-acetamido-3-oxobutanoate
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Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5431-93-6
Record name 5431-93-6
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Record name 5431-93-6
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Record name ethyl 2-acetamido-3-oxobutanoate
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Record name ethyl 2-acetamido-3-oxobutanoate
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Synthesis routes and methods I

Procedure details

To a mixture of ethyl 2-(hydroxyimino)-3-oxobutanoate (compound 8, 9.32 g, 58.5 mmol), Pd/C (400 mg, palladium on carbon, 10 wt %, support activated carbon, wet, Degussa type E101 NE/W) in EtOH was added acetic anhydride (compound 9, 11.0 mL, 117.0 mmol) at room temperature. The reaction mixture was stirred at room temperature under H2 for 15 hrs. The palladium was filtered off (filter aid, Celite 521 AW), then the filtrate was concentrated in vacuo. The crude product was purified by flash column chromatography (Biotage SP1™ FLASH Purification System was used for normal phase column chromatography with tetrahydrofuran and hexane) to provide the title compound (9.48 g, 86%) as a white solid.
Quantity
9.32 g
Type
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Reaction Step One
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0 (± 1) mol
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Name
Quantity
0 (± 1) mol
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400 mg
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11 mL
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0 (± 1) mol
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Yield
86%

Synthesis routes and methods II

Procedure details

4-Methylmorpholine (0.41 mL, 3.7 mmol) was added dropwise via a syringe pump to a mixture of ethyl 2-amino-3-oxobutanoate hydrochloride (565 mg, 3.12 mmol) and acetic anhydride (0.35 mL, 3.7 mmol) in DMF (2 mL) and THF (4 mL) at RT under N2 over a period of 30 min. The reaction was stirred for 1 h and water was then added. It was extracted with EtOAc. The organic layer was washed with saturated sodium bicarbonate, HCl (1 N) and brine, dried over sodium sulfate and concentrated. The residue was purified by ISCO FC with 0-40% EtOAc in hexane to give the title compound (73 mg, 13%) as a light-yellow crystalline solid. 1H NMR (400 MHz, CDCl3-d) δ ppm 6.60 (s, 1H) 5.22 (d, J=6.59 Hz, 1H) 4.25 (q, J=6.90 Hz, 2H) 2.36 (s, 3H) 2.04 (s, 3H) 1.28 (t, J=7.14 Hz, 2H).
Quantity
0.41 mL
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reactant
Reaction Step One
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565 mg
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reactant
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0.35 mL
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2 mL
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4 mL
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0 (± 1) mol
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Yield
13%

Synthesis routes and methods III

Procedure details

A Parr flask was charged with 0.2 mol of ethyl 2-oximinoacetoacetate, 0.4 mol of acetic anhydride, 45 psi of hydrogen, and a mixture of 0.25 g of 5% palladium-on-carbon and 0.4 g of 10% palladium-on-carbon and shaken for about 22 hours. Work-up of the resultant reaction mixture provided a 92.3% yield of ethyl 2-acetamidoacetoacetate.
Quantity
0.2 mol
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0.4 mol
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0 (± 1) mol
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0.25 g
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0.4 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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